molecular formula C13H8ClNO B110672 2-chloroacridin-9(10H)-one CAS No. 7497-52-1

2-chloroacridin-9(10H)-one

Cat. No. B110672
CAS RN: 7497-52-1
M. Wt: 229.66 g/mol
InChI Key: WNLFUMVKGWEXBI-UHFFFAOYSA-N
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Description

2-chloroacridin-9(10H)-one is a compound that belongs to the acridine family, a group of tricyclic compounds with a wide range of biological activities. While the provided papers do not directly discuss 2-chloroacridin-9(10H)-one, they do provide insights into similar compounds which can help infer properties and synthesis methods for 2-chloroacridin-9(10H)-one.

Synthesis Analysis

The synthesis of acridine derivatives can be complex, involving multiple steps such as nitration, ring closure, and rearrangement reactions. For example, 1-chloro-9-methyl-2,4-diaminoacridine, an intermediate of Plakinidines, is synthesized starting from 1,3-dichlorobenzene, indicating that chlorinated benzene derivatives can be precursors for chloroacridines . Additionally, new synthetic methods for 2,3-diarylacridin-9(10H)-ones have been developed, involving Heck reactions and high-temperature cyclization, which could potentially be adapted for the synthesis of 2-chloroacridin-9(10H)-one .

Molecular Structure Analysis

Acridine derivatives often exhibit monoclinic symmetry and can form supramolecular networks. For instance, 10-(2-chloroethyl)acridin-9(10H)-one has monoclinic (P21/c) symmetry, which might be similar to the molecular symmetry that 2-chloroacridin-9(10H)-one could exhibit . The presence of chlorine in the molecule can influence the type of intermolecular interactions and the overall stability of the crystal structure.

Chemical Reactions Analysis

The reactivity of acridine derivatives can vary depending on the substituents attached to the acridine core. The introduction of a chlorine atom can affect the electronic properties of the molecule and its participation in chemical reactions. For example, the presence of a chlorine substituent in 10-(2-chloroethyl)acridin-9(10H)-one leads to differences in intermolecular interactions compared to its hydroxy counterpart .

Physical and Chemical Properties Analysis

The physical properties such as melting points of acridine derivatives can be influenced by their molecular interactions. Stronger intermolecular π-stacking interactions and hydrogen bonding, as seen in hydroxyethyl acridin-9(10H)-one, result in a higher melting point . Although specific data for 2-chloroacridin-9(10H)-one is not provided, similar principles would apply, and the presence of a chlorine atom could lead to unique physical and chemical properties.

Scientific Research Applications

1. Coordination Chemistry and Light Absorption Properties

2-Chloroacridin-9(10H)-one, due to its structural properties, may be involved in coordination chemistry, particularly in compounds with metal-to-ligand charge transfer (MLCT) excited states. These states are significant in materials that exhibit photochemical and photophysical properties. For instance, disubstituted phenanthroline ligands, potentially structurally similar to 2-Chloroacridin-9(10H)-one, coordinated to Cu(I) have been observed to possess long-lived excited states at room temperature, a property valuable in light-absorbing and emitting materials (Scaltrito et al., 2000).

2. Reactivity with Chlorine and Water Treatment Applications

The reactivity of organic compounds with chlorine, including those structurally related to 2-Chloroacridin-9(10H)-one, is crucial in water treatment processes. Chlorine is a common disinfectant used to ensure water safety. Understanding the kinetics and mechanisms of chlorine reactivity with various micropollutants, including organic compounds, aids in optimizing water treatment processes to effectively remove contaminants (Deborde & von Gunten, 2008).

3. Catalysis and Cluster Compounds

Compounds structurally related to 2-Chloroacridin-9(10H)-one may form part of cluster compounds that have applications in catalysis. Such cluster compounds, especially those involving gold and platinum, are known for their catalytic properties and potential applications in hydrogen activation and as models for bimetallic surfaces (Pignolet et al., 1995).

4. Anticorrosive Properties in Material Science

Derivatives of compounds similar to 2-Chloroacridin-9(10H)-one, such as quinoline derivatives, are noted for their anticorrosive properties. These properties are particularly valuable in material science for protecting metals against corrosion, a key factor in maintaining the integrity and longevity of metallic structures (Verma et al., 2020).

5. Interaction with Food Compounds and Implications for Food Safety

The reactions of chlorine and chlorine dioxide, possibly involving compounds like 2-Chloroacridin-9(10H)-one, with organic food constituents are significant for food safety. Understanding these reactions is important for assessing the potential toxicity of chlorinated organic products formed during food processing (Fukayama et al., 1986).

properties

IUPAC Name

2-chloro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFUMVKGWEXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331294
Record name 2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloroacridin-9(10H)-one

CAS RN

7497-52-1
Record name 7497-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
C Pal - International Journal of Medical Biochemistry, 2023 - jag.journalagent.com
Objectives: Various diseases are associated with the accumulation of oxidized proteins. In certain pathological conditions, the breakdown of hemoproteins, such as hemoglobin, leads …
Number of citations: 3 jag.journalagent.com
VY Orlov, VV Ganzha, AD Kotov… - Russian Journal of …, 2007 - search.ebscohost.com
Synthesis of nitroacridinones from 2,1-benzisoxazole derivatives Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2007, Vol. 43, No. 10, pp. 1502−1507. © Pleiades …
Number of citations: 12 search.ebscohost.com
J Yu, H Yang, Y Jiang, H Fu - Chemistry–A European Journal, 2013 - Wiley Online Library
Efficient copper‐catalyzed aerobic oxidative CH and CC functionalization of 1‐[2‐(arylamino)aryl]ethanones leading to acridones has been developed. The procedure involves …
M Mohammadi-Khanaposhtani, M Saeedi… - European journal of …, 2015 - Elsevier
A novel series of acridone linked to 1,2,3-triazole derivatives have been synthesized and evaluated in vitro for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) …
Number of citations: 110 www.sciencedirect.com
NS Nudelman, RG De Waisbaum - Journal of pharmaceutical …, 1995 - Wiley Online Library
The acidic degradation of diazepam in methanolic aqueous solution has been investigated. Apart from the known degradation products, 2‐(N‐methylamino)‐5‐chlorobenzophenone …
Number of citations: 21 onlinelibrary.wiley.com
FC Liu, MJ Si, XR Shi, SY Zhuang, Q Cai… - The Journal of …, 2023 - ACS Publications
A transition-metal-free formal (4 + 2) cycloaddition for the direct assembly of acridone derivatives has been developed from simple and easily accessible o-aminobenzamides and 2-(…
Number of citations: 1 pubs.acs.org
RA Dodean, P Kancharla, Y Li… - Journal of medicinal …, 2019 - ACS Publications
Malaria remains one of the deadliest diseases in the world today. Novel chemoprophylactic and chemotherapeutic antimalarials are needed to support the renewed eradication agenda. …
Number of citations: 16 pubs.acs.org
RC Fritsche Bozaru - 2008 - kops.uni-konstanz.de
1.1 Background Fluorescent effects have been observed for thousands of years but it was not until recently that they were analyzed, controlled, and put into use. Chinese books were …
Number of citations: 2 kops.uni-konstanz.de
X Pang, Z Lou, M Li, L Wen… - European Journal of …, 2015 - Wiley Online Library
A modular method to synthesize acridine derivatives was developed with o‐acylanilines and diaryliodonium salts. The reactions proceeded smoothly under Cu‐catalyzed or metal‐free …
Z Meng, R Zhao, X Li, C Ma, C Xie - Tetrahedron, 2023 - Elsevier
A simple and environmental-friendly method for the construction of acridone derivatives with isatins and arynes was described. The isatins underwent a ring expansion process oxidized …
Number of citations: 0 www.sciencedirect.com

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